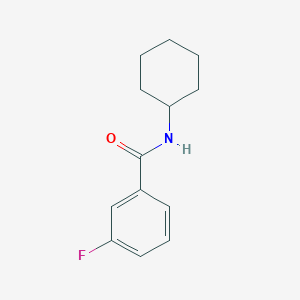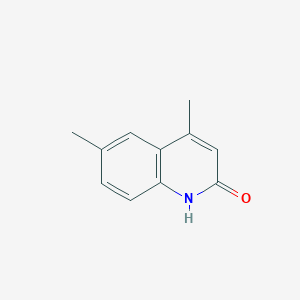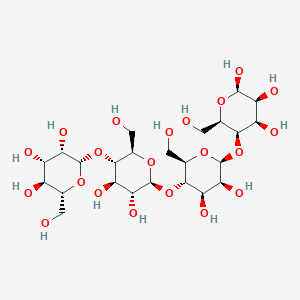
甘露聚糖
描述
Mannan is a polysaccharide that is a major constituent of hemicellulose in the cell walls of higher plants. It consists of linear or branched polymers derived from sugars such as D-mannose, D-galactose, and D-glucose . Mannans play a crucial role in the structural integrity of plant cell walls and are also found in various microorganisms, including bacteria and fungi .
科学研究应用
Mannan has a wide range of applications in scientific research:
Chemistry: Mannan is used as a substrate for studying enzymatic hydrolysis and the action of mannan-degrading enzymes.
Biology: It serves as a model polysaccharide for studying plant cell wall structure and function.
Medicine: Mannan-based nanoparticles are explored for drug delivery systems due to their biocompatibility and biodegradability.
Industry: Mannan is used in the food industry as a thickening agent and stabilizer.
作用机制
Target of Action
Mannan, a major constituent of the hemicellulose fraction in softwoods , interacts with various targets. Its primary targets include mannose-binding lectins/proteins (MBL/MBP) and mannan receptors . These targets are found on cell surfaces, making them suitable for the targeted delivery of bioactive drugs .
Mode of Action
Mannan’s mode of action involves its interaction with its targets, leading to various biochemical changes. Mannan-degrading enzymes, including β-mannanases, β-mannosidases, β-glucosidases, α-galactosidases, and acetyl mannan esterases , play a crucial role in this process . These enzymes hydrolyze the mannan backbone, releasing short-chain mannooligosaccharides .
Biochemical Pathways
The enzymatic hydrolysis of mannan involves the backbone hydrolyzing endo-β-mannanases and β-mannosidases . Mannans are heteropolymeric, and their hydrolysis also requires the action of β-glucosidases and side-chain cleaving α-galactosidases and acetyl mannan esterases . This process leads to the breakdown of the mannan backbone into oligosaccharides or fermentable sugars .
Pharmacokinetics
It is known that mannan and its derivatives can be used for targeted drug delivery, suggesting that they have suitable adme properties for this application .
Result of Action
The enzymatic hydrolysis of mannan results in the release of short-chain mannooligosaccharides . These mannooligosaccharides have various applications in industries such as pulp and paper, pharmaceutical, food, feed, oil, and textile .
Action Environment
The action of mannan and its degrading enzymes can occur in a wide range of pH and temperature . This suggests that environmental factors such as pH and temperature can influence the action, efficacy, and stability of mannan and its associated enzymes .
生化分析
Biochemical Properties
Mannan is involved in several biochemical reactions, primarily through its interaction with specific enzymes and proteins. The main enzymes that degrade mannan include β-mannanase, β-glucosidase, and β-mannosidase . These enzymes break down the mannan backbone into oligosaccharides or fermentable sugars. Additionally, enzymes such as acetyl mannan esterase and α-galactosidase remove side-chain substituents attached to mannan, facilitating further enzymatic hydrolysis . These interactions are essential for the efficient utilization of mannan in various biological and industrial processes.
Cellular Effects
Mannan influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In animal models, mannan oligosaccharides have been shown to improve health, growth performance, and fatty acid deposition . Mannan oligosaccharides upregulate metabolites in serum and urine, which are significantly correlated with nutrient digestibility and fatty acid composition . These effects highlight the importance of mannan in modulating cellular functions and metabolic pathways.
Molecular Mechanism
At the molecular level, mannan exerts its effects through binding interactions with specific biomolecules. For instance, mannan oligosaccharides interact with glycerophosphoethanolamines and glycerophosphocholines, which are involved in nutrient digestibility and fatty acid metabolism . These interactions lead to changes in gene expression and enzyme activity, ultimately influencing cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mannan can change over time due to its stability and degradation. Mannan oligosaccharides have been shown to maintain their beneficial effects on health and nutrient utilization over a specific period . Long-term studies are necessary to fully understand the stability and degradation of mannan and its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of mannan vary with different dosages in animal models. Studies have shown that mannan oligosaccharides improve health and growth performance at specific dosages . High doses of mannan may lead to adverse effects, highlighting the importance of determining the optimal dosage for different applications.
Metabolic Pathways
Mannan is involved in several metabolic pathways, including glycerolipid and glycerophospholipid metabolism . Mannan oligosaccharides interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. These interactions are crucial for the efficient utilization of mannan in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions: Mannan can be synthesized through microbial fermentation, particularly using yeast such as Saccharomyces cerevisiae. The process involves the cultivation of yeast in a suitable medium, followed by extraction using alkali lysis and deproteinization methods . The extracted mannan is then purified and characterized for various applications.
Industrial Production Methods: In industrial settings, mannan is often extracted from natural sources such as softwoods and seeds. The extraction process typically involves mechanical grinding, followed by chemical treatments to isolate the polysaccharide. Enzymatic hydrolysis using mannanases is also employed to break down the mannan into its constituent sugars .
化学反应分析
Types of Reactions: Mannan undergoes various chemical reactions, including hydrolysis, oxidation, and acetylation. Enzymatic hydrolysis is a common reaction where enzymes such as β-mannanase, β-glucosidase, and β-mannosidase break down the mannan backbone into oligosaccharides or fermentable sugars .
Common Reagents and Conditions:
Hydrolysis: Enzymes like β-mannanase and β-glucosidase are used under mild conditions (pH 5-7, temperature 30-50°C) to hydrolyze mannan.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize mannan, leading to the formation of carboxyl groups.
Major Products: The primary products of mannan hydrolysis are mannose, glucose, and galactose. Acetylation results in acetylated mannans, which have improved solubility and are used in various industrial applications .
相似化合物的比较
- Xylan
- Glucan
- Cellulose
- Pectin
属性
IUPAC Name |
2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEWUZLMQUOBSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | D-Mannan | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13970 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
34612-38-9 | |
| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
- Linear β-1,4-mannan: A simple chain of mannose units linked together. [, ]
- Branched mannan: The backbone consists of α-1,6-linked mannose units with various side chains, often containing α-1,2, α-1,3, and β-1,2 linkages. [, ]
- Heteromannans: These include galactomannans and glucomannans, where the mannan backbone is substituted with galactose or glucose residues, respectively. [, , , , ]
- Feed industry: β-Mannanase supplementation in animal feed can improve nutrient utilization by breaking down anti-nutritive mannans present in plant-based feed ingredients. [, ]
- Food industry: β-Mannanase can be used for the clarification of fruit juices [], improving texture and reducing viscosity in various food products. []
- Pulp and paper industry: β-Mannanase can aid in the biobleaching of pulp, reducing the need for harsh chemicals. []
ANone: While the provided research focuses on experimental characterization and applications of mannan and related enzymes, computational approaches can further enhance our understanding. For example:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1593339.png)

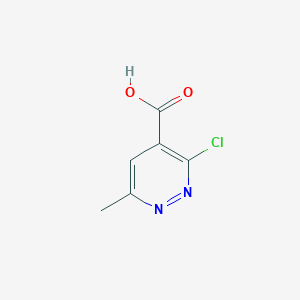



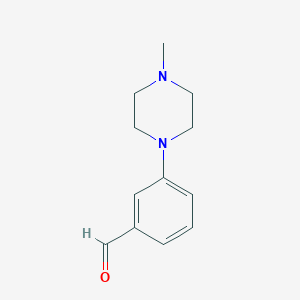


![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1593353.png)

